1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

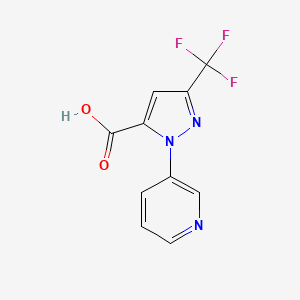

1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound featuring a pyridine ring at position 1 of the pyrazole core, a trifluoromethyl group at position 3, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

2-pyridin-3-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-4-7(9(17)18)16(15-8)6-2-1-3-14-5-6/h1-5H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQKTODKRKEJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid or ester.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄), which may reduce the pyrazole ring or the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring, using reagents like sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: Pd/C, LiAlH₄, NaBH₄

Substitution: NaH, organolithium reagents, Grignard reagents

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial properties. A study synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which were tested against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Some derivatives showed over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Fungicidal Properties

The antifungal activity of this compound positions it as a potential candidate for agricultural fungicides. Its efficacy against specific fungal pathogens indicates that it could be developed into a more environmentally friendly alternative to traditional chemical fungicides. The incorporation of trifluoromethyl groups enhances the biological activity and stability of the compound in agricultural formulations.

Plant Growth Regulation

Compounds with similar structures have been explored for their ability to act as plant growth regulators. They may influence hormonal pathways in plants, promoting growth or enhancing resistance to biotic stressors.

Development of Functional Materials

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of functional materials such as sensors or catalysts. The trifluoromethyl group can impart desirable properties like increased hydrophobicity or enhanced electron-withdrawing capabilities, which can be beneficial in various material applications.

Summary Table of Applications

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities. For instance, a study published in Molecules highlighted the synthesis of various pyrazole derivatives and their antifungal activities, demonstrating the potential utility of these compounds in agricultural settings . Further research is warranted to explore the full spectrum of biological activities associated with this compound.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine and pyrazole rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements—pyridine, trifluoromethyl, and carboxylic acid groups—are shared with several analogs. Below is a detailed comparison of its derivatives and related structures, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula.

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (CF₃): Enhances electronegativity, metabolic stability, and lipophilicity (logP) compared to non-fluorinated analogs .

- Pyridine vs. Phenyl: Pyridine’s nitrogen enables hydrogen bonding and metal coordination, critical in MOF synthesis . Phenyl analogs prioritize hydrophobic interactions .

- Carboxylic Acid Position: Position 5 (vs. 4 in derivatives) influences hydrogen-bonding networks and acidity (pKa) .

- Halogenation (Cl, F): Chlorine increases lipophilicity and steric hindrance, while fluorine improves bioavailability and resistance to oxidation .

Biological Activity

1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 253.17 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent, antibacterial agent, and anti-inflammatory compound.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the modulation of cancer metabolism and inhibition of key enzymes.

Case Studies :

- PKM2 Activation : A study demonstrated that derivatives of 1H-pyrazole could activate pyruvate kinase M2 (PKM2), leading to altered metabolic pathways in cancer cells. This activation was associated with reduced cell proliferation in vitro and in vivo across different cancer types, including breast and lung cancers .

- Cell Line Testing : In vitro studies showed that the compound inhibited the growth of several cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC values indicating effective antiproliferative activity .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been documented, with specific emphasis on their ability to inhibit bacterial growth through various mechanisms, including enzyme inhibition.

Data Table: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated, showing promise in reducing inflammatory markers in various models.

Mechanism of Action :

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multicomponent reactions, cyclization, or palladium-catalyzed cross-coupling reactions, analogous to structurally related pyrazole derivatives. For example, fluorination steps using reagents like Selectfluor® and coupling reactions with pyridinyl precursors are critical. Optimization involves adjusting solvent systems (e.g., DMF/water mixtures), temperature gradients, and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield and purity. Post-synthetic purification via recrystallization or column chromatography is often required .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirm regiochemistry and purity.

- FTIR : Identifies carboxylic acid (-COOH) and trifluoromethyl (-CF₃) functional groups.

- LC-MS : Validates molecular weight and detects impurities .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

- Answer : Initial screens should focus on:

- Enzyme inhibition assays : Test affinity for targets like cyclooxygenase (COX) or kinases.

- Antimicrobial testing : Use MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains.

- Cytotoxicity studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Fluorinated pyrazoles often exhibit enhanced binding due to the electron-withdrawing CF₃ group .

Advanced Research Questions

Q. How do the trifluoromethyl and pyridinyl substituents influence electronic properties and target binding?

- Answer :

- Trifluoromethyl (-CF₃) : Increases electrophilicity of the pyrazole ring, enhancing interactions with nucleophilic residues (e.g., serine in enzymes).

- Pyridinyl group : Participates in π-π stacking and hydrogen bonding via the nitrogen lone pair.

Computational studies (e.g., DFT) and molecular docking can quantify these effects .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer :

- Standardize assay conditions : Control variables like pH, solvent (DMSO concentration), and cell passage number.

- Validate target specificity : Use knockout cell lines or competitive binding assays.

- Meta-analysis : Compare structural analogs (e.g., 1-(2-fluoroethyl)-3-CF₃-pyrazole-5-carboxylic acid) to identify trends in substituent effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- Answer :

- Modify substituents : Replace pyridinyl with other heterocycles (e.g., thiazole) to alter logP and solubility.

- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability.

- Metabolic stability : Introduce deuterium at labile positions to slow CYP450-mediated degradation.

In vivo PK/PD studies in rodent models are essential for validation .

Q. What in vitro/in vivo models are appropriate for assessing toxicity and therapeutic index?

- Answer :

- In vitro : HepG2 cells for hepatotoxicity; hERG assay for cardiac risk.

- In vivo : Zebrafish embryos for developmental toxicity; rodent models for acute/chronic dosing.

- Therapeutic index : Calculate ratio of LD₅₀ (lethal dose) to ED₅₀ (effective dose) in preclinical trials .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.